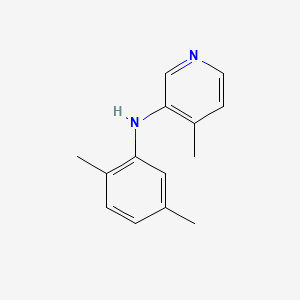
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2Br2F3NO2 It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination and nitration of a trifluoromethyl-substituted benzene derivative. The typical synthetic route includes:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride, hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1,2-dibromo-3-amino-5-(trifluoromethyl)benzene.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of a nitro group.
3,5-Bis(trifluoromethyl)nitrobenzene: Contains two trifluoromethyl groups and a nitro group but lacks bromine atoms.
1,3-Dibromo-5-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
The uniqueness of this compound lies in its combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
126538-90-7 |
|---|---|
Molecular Formula |
C7H2Br2F3NO2 |
Molecular Weight |
348.90 g/mol |
IUPAC Name |
1,2-dibromo-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br2F3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H |
InChI Key |
JHYFHMOQGIWSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


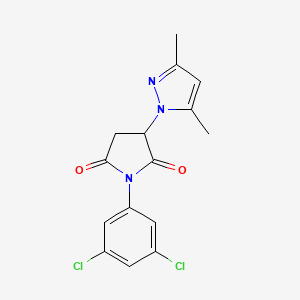
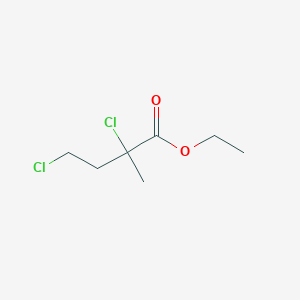

![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
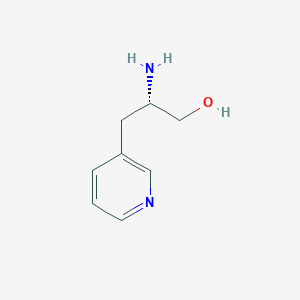
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
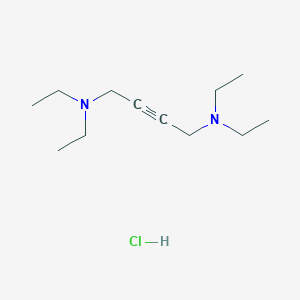
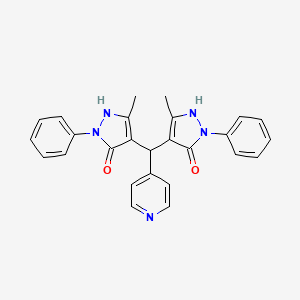
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)
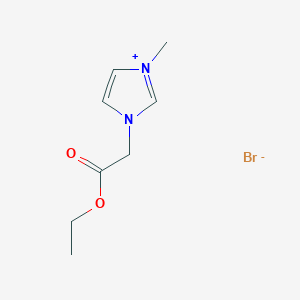
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
